

"LC-MS/MS method development with Potassium O-pentyl carbonodithioate-d5"

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Compound of Interest

Compound Name: Potassium O-pentyl
carbonodithioate-d5

Cat. No.: B12381144

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Application Note and Protocol

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Potassium O-pentyl carbonodithioate (Potassium Amyl Xanthate, PAX) in environmental water samples. PAX is a widely used collector in the mining industry for the flotation of sulfide ores.[1] Due to its potential toxicity to aquatic life, there is a need for sensitive analytical methods to monitor its presence in the environment.[2][3] This method employs a stable isotope-labeled internal standard, **Potassium O-pentyl carbonodithioate-d5**, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation involves a straightforward solid-phase extraction (SPE) followed by analysis using a triple quadrupole mass spectrometer.

Introduction

Potassium O-pentyl carbonodithioate, commonly known as Potassium Amyl Xanthate (PAX), is an organosulfur compound extensively used as a flotation agent in the mining sector.[1][4] Its release into water systems is a growing environmental concern, necessitating the development of reliable methods for its detection at trace levels.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for analyzing such compounds in complex matrices.[6][7]

The use of a deuterated internal standard, **Potassium O-pentyl carbonodithioate-d5**, is critical for achieving reliable quantification.[8] This internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, thereby compensating for potential variations during the analytical process. This application note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of PAX.

Experimental Protocols

2.1 Materials and Reagents

- Analytes: Potassium O-pentyl carbonodithioate (PAX, ≥98% purity), **Potassium O-pentyl carbonodithioate-d5** (PAX-d5, ≥98% purity, isotopic purity ≥99%).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ·cm).
- Reagents: Ammonium acetate (≥99% purity), Formic acid (LC-MS grade).
- SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 60 mg, 3 mL).

2.2 Instrumentation

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.3 Standard and Sample Preparation

2.3.1 Stock Solutions

- Prepare individual stock solutions of PAX and PAX-d5 at a concentration of 1 mg/mL in methanol.
- Store stock solutions at -20°C in amber vials.

2.3.2 Working Solutions

- Prepare a series of calibration standards by serially diluting the PAX stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 µg/L to 1000 µg/L.
- Prepare a working internal standard (IS) solution of PAX-d5 at a concentration of 100 µg/L in 50:50 (v/v) methanol:water.
- Spike all calibration standards and quality control (QC) samples with the IS working solution to a final concentration of 10 µg/L.

2.3.3 Sample Preparation (Solid-Phase Extraction)

- Condition the HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 3 mL of deionized water to remove interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 3 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water containing the internal standard (PAX-d5 at 10 µg/L).
- Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

2.4 LC-MS/MS Method

2.4.1 Liquid Chromatography Conditions

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:

Time (min)	%B
0.0	10
1.0	10
5.0	95
7.0	95
7.1	10

| 9.0 | 10 |

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

2.4.2 Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Capillary Voltage: -3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

3.1 MRM Transitions and MS Parameters

The following table summarizes the optimized MRM transitions and compound-specific parameters for PAX and its deuterated internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
PAX (Quantifier)	163.0	71.0	100	25	15
PAX (Qualifier)	163.0	91.0	100	25	12
PAX-d5 (IS)	168.1	71.0	100	25	15

3.2 Method Performance

The method was validated for linearity, precision, and accuracy. The results are summarized below.

Calibration Curve

Analyte	Calibration Range (µg/L)	R ²
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| PAX | 1 - 1000 | >0.998 |

Precision and Accuracy

QC Level	Spiked Conc. (µg/L)	Measured Conc. (µg/L) (n=5)	Precision (%RSD)	Accuracy (%)
Low	5	4.8	4.2	96.0
Medium	50	51.2	3.5	102.4

| High | 500 | 492.5 | 2.8 | 98.5 |

Mandatory Visualization

4.1 Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.



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LC-MS/MS analysis workflow for Potassium O-pentyl carbonodithioate.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of Potassium O-pentyl carbonodithioate in water samples. The use of a stable isotope-labeled internal standard, **Potassium O-pentyl carbonodithioate-d5**, ensures the reliability of the results by correcting for matrix-induced signal suppression or enhancement and variations in sample processing. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it suitable for routine environmental monitoring and research applications.

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